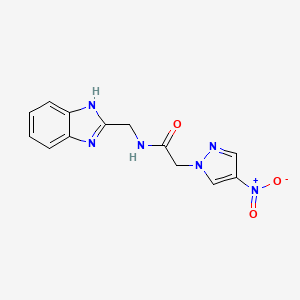![molecular formula C22H26N2O5S B14945598 3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(2,5-DIMETHOXYPHENYL)SULFONYL]-2-PYRROLIDINYL}METHANONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline moiety, a dimethoxyphenyl group, and a pyrrolidinylmethanone unit. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(2,5-DIMETHOXYPHENYL)SULFONYL]-2-PYRROLIDINYL}METHANONE typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea . This reaction is often catalyzed by Lewis acids such as Hf(OTf)4 under solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(2,5-DIMETHOXYPHENYL)SULFONYL]-2-PYRROLIDINYL}METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(2,5-DIMETHOXYPHENYL)SULFONYL]-2-PYRROLIDINYL}METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(2,5-DIMETHOXYPHENYL)SULFONYL]-2-PYRROLIDINYL}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar structural motif and are known for their diverse biological activities.
Indole Derivatives: Indole derivatives are another class of compounds with significant biological and pharmacological properties.
Uniqueness
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(2,5-DIMETHOXYPHENYL)SULFONYL]-2-PYRROLIDINYL}METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H26N2O5S |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2,5-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C22H26N2O5S/c1-28-18-9-10-20(29-2)21(14-18)30(26,27)24-12-5-8-19(24)22(25)23-13-11-16-6-3-4-7-17(16)15-23/h3-4,6-7,9-10,14,19H,5,8,11-13,15H2,1-2H3 |
Clé InChI |
LJKSSTZSSXLARX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2C(=O)N3CCC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,5R)-2-(5-methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B14945515.png)
![1-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B14945532.png)
![N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine](/img/structure/B14945537.png)
![ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945550.png)
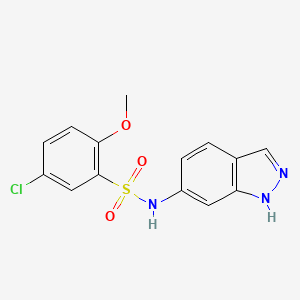
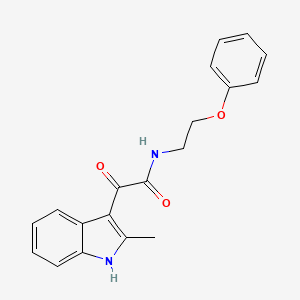
![2,4(1H,3H)-Pyrimidinedione, 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-](/img/structure/B14945568.png)
![methyl 1-{6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-2H-chromen-4-yl}cyclohexanecarboxylate](/img/structure/B14945569.png)
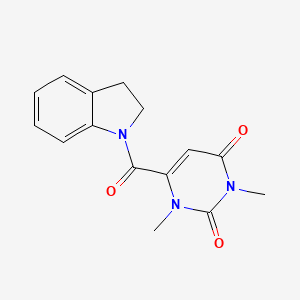
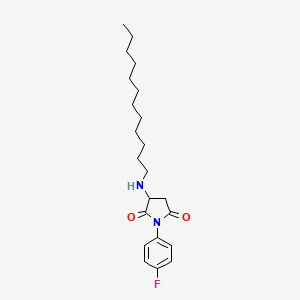
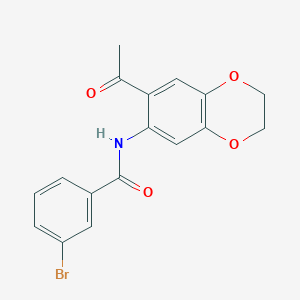
![4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945599.png)
![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine](/img/structure/B14945605.png)
